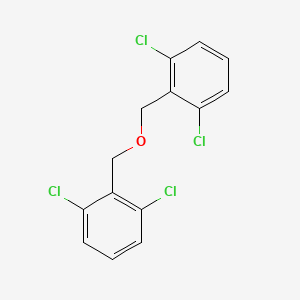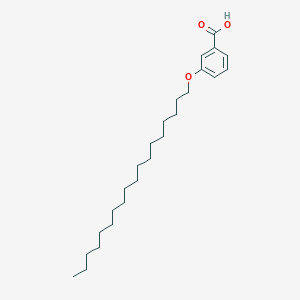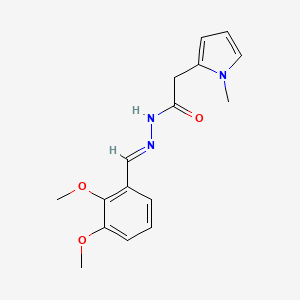
Ether, bis(2,6-dichlorobenzyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ether, bis(2,6-dichlorobenzyl), also known as 2,2’,4,4’-Tetrachlorodibenzyl ether, is a chemical compound with the molecular formula C14H10Cl4O and a molecular weight of 336.041 g/mol . This compound is characterized by the presence of two 2,6-dichlorobenzyl groups connected by an ether linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ether, bis(2,6-dichlorobenzyl) typically involves the reaction of 2,6-dichlorobenzyl chloride with a base to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction to form the ether linkage . The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of Ether, bis(2,6-dichlorobenzyl) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Ether, bis(2,6-dichlorobenzyl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the dichlorobenzyl groups to less chlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions is commonly used for oxidation reactions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an aprotic solvent are used for substitution reactions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Less chlorinated benzyl ethers.
Substitution: Substituted benzyl ethers with various nucleophiles.
Aplicaciones Científicas De Investigación
Ether, bis(2,6-dichlorobenzyl) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Mecanismo De Acción
The mechanism of action of Ether, bis(2,6-dichlorobenzyl) involves its interaction with molecular targets through its dichlorobenzyl groups. These groups can interact with enzymes and proteins, potentially inhibiting their activity. The ether linkage provides stability to the molecule, allowing it to persist in various environments and exert its effects over a prolonged period .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichlorobenzyl methyl ether: Similar structure but with a methyl group instead of a second dichlorobenzyl group.
2,4-Dichlorobenzyl ether: Similar ether linkage but with different chlorination pattern on the benzyl groups.
Uniqueness
Ether, bis(2,6-dichlorobenzyl) is unique due to its specific chlorination pattern and the presence of two dichlorobenzyl groups connected by an ether linkage. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Propiedades
Número CAS |
73927-56-7 |
|---|---|
Fórmula molecular |
C14H10Cl4O |
Peso molecular |
336.0 g/mol |
Nombre IUPAC |
1,3-dichloro-2-[(2,6-dichlorophenyl)methoxymethyl]benzene |
InChI |
InChI=1S/C14H10Cl4O/c15-11-3-1-4-12(16)9(11)7-19-8-10-13(17)5-2-6-14(10)18/h1-6H,7-8H2 |
Clave InChI |
ITFCEERPJPLHPQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)COCC2=C(C=CC=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol](/img/structure/B11967388.png)
![1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol](/img/structure/B11967392.png)



![5-phenyl-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11967416.png)
![2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11967422.png)
![4-[1,3-bis(3-methylphenyl)imidazolidin-2-yl]-N,N-dimethylaniline](/img/structure/B11967427.png)

![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967447.png)


![4-{[(E)-(4-propoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11967470.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-benzylidene-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967473.png)
